molecular formula C16H15N5O4 B2524018 N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034598-20-2

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2524018
CAS RN: 2034598-20-2
M. Wt: 341.327
InChI Key: UALZWSUVODVIFJ-UHFFFAOYSA-N
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Description

“N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide” is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been synthesized as potential antiviral and antimicrobial agents . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . In some cases, the corresponding Cbz-protected piperazinones were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give the product with a mono-Boc-protected linker .

Scientific Research Applications

Organic Chemistry Synthesis

This compound can be synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

Nitrogen-containing heterocyclic compounds like this one are found in numerous natural products exhibiting immense biological activities . They exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Energetic Materials

The [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . Among them, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .

Heat-Resistant Explosives

The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives . Compound 10 has a significant potential as a heat-resistant explosive .

Primary Explosives

Compounds 14, 17 and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s −1 and P ≥ 30.2 GPa) which are very high values among current azide-containing primary explosives . These attractive features suggest strong possibilities for applications as primary explosives .

Material Sciences

These types of compounds have various applications in the material sciences fields as well .

properties

IUPAC Name

N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-23-16-14-20-19-12(21(14)6-5-17-16)9-18-15(22)10-3-2-4-11-13(10)25-8-7-24-11/h2-6H,7-9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALZWSUVODVIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NN=C2CNC(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

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